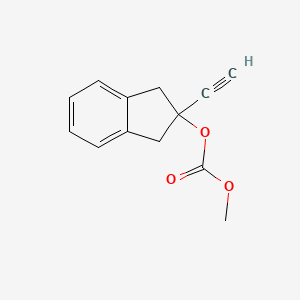

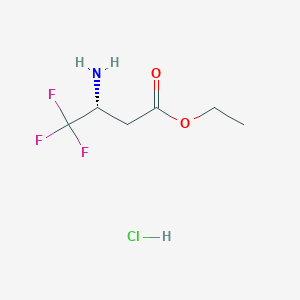

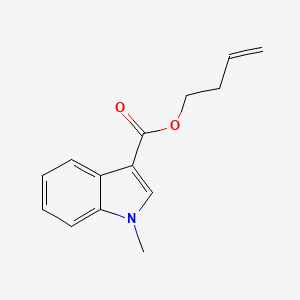

(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

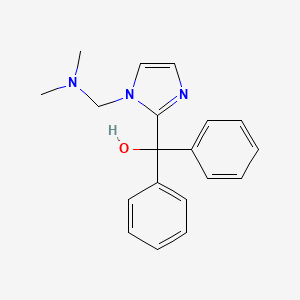

“Carbonic acid 2-ethynyl-indan-2-yl ester methyl ester” is a type of carbonate ester . Carbonate esters are organic compounds that are esters of carbonic acid and consist of a carbonyl group flanked by two alkoxy groups . This compound is part of a diversified compound library and has a CAS number of 1029773-30-5 .

Molecular Structure Analysis

The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ represent organic substituents . The specific molecular structure of “Carbonic acid 2-ethynyl-indan-2-yl ester methyl ester” is not provided in the sources I found.Physical and Chemical Properties Analysis

The molecular formula of “Carbonic acid 2-ethynyl-indan-2-yl ester methyl ester” is C13H12O3, and its molecular weight is 216.23258 . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications

Alkoxycarbonylation of Unsaturated Substrates

Alkoxycarbonylation of unsaturated phytogenic substrates, including various acids and esters, has been explored using palladium catalysts. This process, relevant for the synthesis of esters, demonstrates the potential for carbonic acid derivatives in creating advanced chemical products and polymers. High yields and selectivities to the linear structured products were achieved, indicating the importance of such reactions in industrial applications (Sevostyanova & Batashev, 2023).

Biobased Carbonates from Oleochemicals

The conversion of vegetable oil and its derivatives into oleochemical-based carbonates (esters of carbonic acid) has been reviewed, highlighting synthetic routes and potential applications of these biobased materials. The creation of carbonated methyl oleate using novel synthesis routes suggests the versatility of carbonic acid esters in producing green chemicals from renewable resources (Doll, Kenar, & Erhan, 2007).

Polyhydroxyalkanoates and Biopolymers

Research on Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, indicates the role of ester bonds in the formation of these materials. PHAs, composed of various hydroxyalkanoic acid monomers, are significant for their biodegradability and applications in bioplastics. The synthesis and application potential of PHAs emphasize the importance of ester chemistry in developing renewable and environmentally friendly materials (Amara, 2010).

Carbon-based Solid Acids

The development of carbon-based solid acids for catalysis and environmental applications points to the broader utility of carbon materials in chemistry. These materials, including ester-functionalized variants, are crucial for renewable energy and environmental remediation, demonstrating the versatility of carbonic acid derivatives in various scientific applications (Mahajan & Gupta, 2019).

Properties

IUPAC Name |

(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-3-13(16-12(14)15-2)8-10-6-4-5-7-11(10)9-13/h1,4-7H,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSXEUMMBSZXAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1(CC2=CC=CC=C2C1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)